molecular formula C8H9NO3 B3121049 Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 27805-12-5

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B3121049
CAS RN: 27805-12-5
M. Wt: 167.16 g/mol
InChI Key: RRXOVXUHTGDSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, also known as ethyl 3-oxo-2,3-dihydropyridine-2-carboxylate or simply ethyl pyridine-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields.

Scientific Research Applications

Synthesis Applications

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and its derivatives are extensively used in various synthesis applications. For instance, Lebedˈ et al. (2012) demonstrate the use of a related compound, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This process involves selective cyclocondensation with 1,3-dicarbonyl compounds, showcasing its utility in creating specific chemical structures (Lebedˈ et al., 2012). Hayotsyan et al. (2019) developed a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, further highlighting the compound's role in facilitating complex organic syntheses (Hayotsyan et al., 2019).

Catalysis and Annulation

Zhu et al. (2003) report on the use of ethyl 2-methyl-2,3-butadienoate, a related compound, in [4 + 2] annulation with N-tosylimines. This process is catalyzed by organic phosphine, resulting in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This research underscores the compound's potential in catalysis and annulation processes, forming complex organic compounds (Zhu et al., 2003).

Antibacterial Activity

Gezegen et al. (2014) synthesized novel derivatives of ethyl 2-oxo-4,6-diaryl-1,2,3,4-tetrahydropyridine-3-carboxylate and investigated their antibacterial activity. While the compounds showed poor activity against human pathogen microorganisms, this research highlights the exploration of these compounds in the realm of antibacterial studies (Gezegen et al., 2014).

Crystallographic Analysis

In crystallography, Gao and Long (2021) analyzed the crystal growth of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, a structurally similar compound. Their work provides insights into the crystal structure of these compounds, which is essential for understanding their chemical properties and potential applications (Gao & Long, 2021).

properties

IUPAC Name

ethyl 2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXOVXUHTGDSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Citations

For This Compound
8
Citations
VN Britsun, AN Esipenko, AV Gutov… - Russian Journal of …, 2009 - Springer
Reactions of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing 1,4- and 1,5-binucleophiles (o-phenylenediamine, o-…
Number of citations: 6 link.springer.com
S Keskin - ChemistrySelect, 2023 - Wiley Online Library
The synthesis of a new class of compounds, namely 1‐((1‐phenyl‐1H‐1,2,3‐triazol‐4‐yl)methyl)pyridin‐2(1H)‐one derivatives starting from 2‐hydroxynicotinic acid was reported. …
D VURAL, S KESKİN - Karadeniz Fen Bilimleri Dergisi, 2023 - dergipark.org.tr
Antimicrobial resistance in infectious diseases caused by organisms such as bacteria, fungi, viruses, and parasites has led to an increase in studies and demands for new antimicrobial …
Number of citations: 0 dergipark.org.tr
T Ohashi, Y Oguro, T Tanaka, Z Shiokawa… - Bioorganic & medicinal …, 2012 - Elsevier
We recently reported the discovery of the novel pyrrolo[3,2-c]quinoline-4-one derivative 1 as a potent inhibitor of Hedgehog (Hh) pathway signaling. However, the PK evaluation of 1 at …
Number of citations: 88 www.sciencedirect.com
JC Pereira, SS Daher, KM Zorn, M Sherwood… - Pharmaceutical …, 2020 - Springer
Purpose To advance fundamental biological and translational research with the bacterium Neisseria gonorrhoeae through the prediction of novel small molecule growth inhibitors via …
Number of citations: 7 link.springer.com
T Ohashi, Y Tanaka, Z Shiokawa, H Banno… - Bioorganic & medicinal …, 2015 - Elsevier
As we previously reported, N-methylpyrrolo[3,2-c]pyridine derivatives 1 (TAK-441) was discovered as a clinical candidate of hedgehog (Hh) signaling inhibitor by modification of the …
Number of citations: 5 www.sciencedirect.com
Y Wu, Y Wu, J Wu, D Xu, H Jiang… - The Journal of Organic …, 2021 - ACS Publications
The highly regioselective N-alkylation reaction of 2-pyridones was achieved through hydrazone chemistry, especially for substrates with bulky secondary alkyl groups. Described herein …
Number of citations: 4 pubs.acs.org
T Ohashi - JOURNAL OF SYNTHETIC …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.